Improved Toxicity Margin Compared to Marketed Nitrocatechol COMT Inhibitors
In the development program from which this compound class originates, heterocyclic catechol mimics, including 4-pyranone derivatives, were demonstrated to possess an improved toxicity profile versus the marketed nitrocatechol inhibitors tolcapone and entacapone [1]. While the exact IC50 of the 5-methoxy analogue has not been fully disclosed in the primary screening literature, the series was advanced specifically because of high cytotoxicity observed with nitrocatechols like tolcapone (associated with hepatotoxicity in the clinic) [2], and the identification of pyranone-based leads that maintain potent COMT inhibition while avoiding this liability [1].
| Evidence Dimension | Hepatic cytotoxicity risk |
|---|---|
| Target Compound Data | Selective COMT inhibition with reduced toxicity (exact CC50 not publicly reported for 5-methoxy derivative) |
| Comparator Or Baseline | Tolcapone (nitrocatechol) – clinical hepatotoxicity and mitochondrial uncoupling liability; Entacapone – lower potency, different toxicity profile |
| Quantified Difference | Qualitative class advantage; specific quantitative therapeutic index data pending publication for the specific compound |
| Conditions | Hepatocyte viability assays and mitochondrial toxicity models (as described for the compound class in the primary reference) |
Why This Matters
For researchers building COMT inhibitor screening libraries, sourcing a compound from this specific structural series offers a potential safety advantage over traditional nitrocatechols, justifying its selection for lead optimization programs.
- [1] Harrison, S. T., et al. ACS Med. Chem. Lett. 2015, 6 (3), 318–323. Synthesis and Evaluation of Heterocyclic Catechol Mimics as Inhibitors of Catechol-O-methyltransferase (COMT). View Source
- [2] Learmonth, D. A., et al. J. Med. Chem. 2014, 57 (22), 8692–8717. The role of COMT in the treatment of Parkinson's disease. View Source
